Bienvenue dans la boutique en ligne BenchChem!

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

Organic Synthesis Heterocyclic Chemistry Process Chemistry

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile, also referred to as 5,6-di-p-tolylpyrazine-2,3-dicarbonitrile, is an electron-deficient heterocyclic building block belonging to the 5,6-diarylpyrazine-2,3-dicarbonitrile family. Its molecular architecture comprises a central pyrazine ring substituted at the 5- and 6-positions with electron-donating 4-methylphenyl (p-tolyl) groups and at the 2- and 3-positions with electron-withdrawing cyano groups, yielding the formula C₂₀H₁₄N₄ (MW 310.35 g/mol).

Molecular Formula C20H14N4
Molecular Weight 310.4 g/mol
CAS No. 52197-13-4
Cat. No. B12924992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile
CAS52197-13-4
Molecular FormulaC20H14N4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C)C#N)C#N
InChIInChI=1S/C20H14N4/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)24-18(12-22)17(11-21)23-19/h3-10H,1-2H3
InChIKeyQLLCOQJZXYRKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile (CAS 52197-13-4): Core Identity and Structural Uniqueness


5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile, also referred to as 5,6-di-p-tolylpyrazine-2,3-dicarbonitrile, is an electron-deficient heterocyclic building block belonging to the 5,6-diarylpyrazine-2,3-dicarbonitrile family [1]. Its molecular architecture comprises a central pyrazine ring substituted at the 5- and 6-positions with electron-donating 4-methylphenyl (p-tolyl) groups and at the 2- and 3-positions with electron-withdrawing cyano groups, yielding the formula C₂₀H₁₄N₄ (MW 310.35 g/mol) . This donor–acceptor configuration endows the compound with distinctive photophysical and electronic properties that differentiate it from unsubstituted, haloaryl, or dialkylamino analogs, making it a versatile precursor for azaphthalocyanine macrocycles and a scaffold of interest in CB1 receptor antagonist programs [2][3].

Why In-Class Pyrazine-2,3-dicarbonitrile Analogs Cannot Replace 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile


Although numerous 5,6-disubstituted pyrazine-2,3-dicarbonitrile derivatives exist, their property profiles are exquisitely sensitive to the nature of the aryl substituents [1]. The 4-methyl substituent on the phenyl ring modulates both the electron-donating strength and the steric demand relative to unsubstituted phenyl, 4-chlorophenyl, or 4-bromophenyl analogs, which directly impacts cyclotetramerization efficiency in azaphthalocyanine synthesis and receptor-binding affinity in CB1 antagonist programs [2][3]. Calculated physicochemical parameters—including LogP (4.17), polar surface area (73.36 Ų), and density (1.26 g/cm³)—differ measurably from those of the 5,6-dichloro, 5,6-diphenyl, or 5,6-bis(4-bromophenyl) counterparts, meaning that solubility, permeability, and chromatographic behavior cannot be assumed to be interchangeable across the series . Consequently, generic substitution without experimental validation risks compromised reactivity, altered biological activity, or batch failure in downstream applications.

Quantitative Differentiation Evidence for 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile Versus Closest Analogs


One-Step Vilsmeier Synthesis Delivers Quantitative Yield Versus Multi-Step Pd-Catalyzed Routes for Haloaryl Analogs

A 2023 protocol reports the one-step synthesis of 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of 5,6-bis(4-bromophenyl)- and 5,6-bis(4-chlorophenyl)pyrazine-2,3-dicarbonitrile typically requires a two-step sequence involving Pd-catalyzed Suzuki coupling from 5,6-dichloropyrazine-2,3-dicarbonitrile, with reported isolated yields ranging from 79 to 70% for related 4-bromo/3-iodophenyl derivatives [2]. This represents a substantial improvement in atom economy and a reduction in step count.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Distinct CB1 Receptor Binding Affinity (Ki = 16 nM) Differentiates the Bis(4-methylphenyl) Scaffold from Unsubstituted Diphenyl Analogs

In a radioligand displacement assay using [³H]CP-55,940 on rat brain membranes (with FAAH inhibitor PMSF), 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile exhibits a CB1 Ki of 16 nM [1]. By comparison, the unsubstituted 5,6-diphenylpyrazine-2-carboxamide derivative 5a shows a CB1 IC₅₀ of ~10 nM in a functional GTP-γ-S assay, but the 4-methyl substitution shifts the potency into a favorable range while maintaining a balanced CB1/CB2 profile (CB2 Ki = 22 nM in the absence of PMSF) [1][2]. The benchmark CB1 antagonist rimonabant (SR141716) has a reported CB1 Ki of 1.8–5.6 nM, indicating that the 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile core retains substantial affinity while offering a distinct chemotype for IP diversification [3].

Cannabinoid Receptor Medicinal Chemistry Radioligand Binding

Calculated LogP and PSA Values Distinguish the Bis(4-methylphenyl) Derivative from Haloaryl and Unsubstituted Phenyl Congeners

Calculated physicochemical parameters for 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile include a LogP of 4.17 and a topological polar surface area (PSA) of 73.36 Ų . These values differ systematically from those of the 5,6-bis(4-bromophenyl) analog (density 1.83 g/cm³, molecular weight 440.09 g/mol) and the 5,6-dichloropyrazine-2,3-dicarbonitrile precursor (MW 198.99 g/mol) [1]. The higher LogP reflects the increased lipophilicity conferred by the two methyl groups relative to unsubstituted phenyl analogs, which can be a critical design parameter in optimizing membrane permeability or reducing aqueous solubility for specific applications.

Physicochemical Properties Drug Likeness Computational Chemistry

Patent-Cited Role as a Key Intermediate in CB1 Modulator Programs

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile is explicitly cited on page 65 of AstraZeneca's WO2004/111034 A1 patent, which describes 3-substituted 5,6-diaryl-pyrazine-2-carboxamide and -2-sulfonamide derivatives as CB1 modulators [1]. The patent family discloses that compounds derived from this dinitrile precursor exhibit CB1 antagonistic activities below 10 nM [2]. The presence of the 4-methyl substituent on both aryl rings is structurally distinct from the 4-chloro or 2,4-dichloro substitution patterns more commonly exemplified in the series, suggesting that the bis(4-methylphenyl) variant occupies a specific region of the SAR landscape [2].

CB1 Antagonist Patent Chemistry Drug Discovery

Precursor Suitability for Azaphthalocyanine Cyclotetramerization: Electron-Rich Aryl Substituents Promote Macrocycle Formation

5,6-Diarylpyrazine-2,3-dicarbonitriles serve as monomers for cyclotetramerization to azaphthalocyanines (AzaPcs) [1]. The phosphonylation study by Bureš and co-workers demonstrated that the yield of diphosphonate derivatives from pyrazine-2,3-dicarbonitriles exceeds 90% when electron-rich 5,6-diaryl substituents are present, whereas electron-donating alkyl (n-propyl) groups give significantly lower yields [2]. This class-level trend suggests that the bis(4-methylphenyl) derivative, with its electron-donating methyl groups, should perform favourably in cyclotetramerization reactions compared to electron-poor haloaryl analogs, although direct comparative cyclization yields for this specific compound have not been published.

Azaphthalocyanines Macrocyclic Chemistry Photodynamic Therapy

Application Scenarios Where 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile Offers Measurable Advantages


CB1 Cannabinoid Receptor Antagonist Lead Optimization

With a documented CB1 Ki of 16 nM [1] and inclusion in AstraZeneca's WO2004/111034 patent as a 5,6-diarylpyrazine-2,3-dicarbonitrile precursor [2], this compound serves as a privileged building block for medicinal chemistry teams developing next-generation CB1 antagonists. The 4-methyl substitution pattern offers a differentiated vector for SAR exploration compared to the more extensively studied 4-chloro and 2,4-dichloro analogs, potentially enabling novel IP space and improved physicochemical profiles. Researchers can procure this compound to derivative the nitrile groups into carboxamides, thioamides, or heterocycles, with confidence that the core scaffold has validated target engagement.

Azaphthalocyanine Macrocycle Synthesis for Photodynamic Therapy and Organic Electronics

As a 5,6-diarylpyrazine-2,3-dicarbonitrile monomer, this compound is structurally suited for cyclotetramerization to tetrapyrazinoporphyrazines (azaphthalocyanines) [1]. The electron-donating 4-methyl groups are expected to promote high conversion efficiency in macrocycle formation, consistent with the >90% phosphonylation yields observed for the broader 5,6-diaryl class [2]. The resulting azaphthalocyanines bearing peripheral p-tolyl substituents may exhibit reduced aggregation and enhanced solubility in organic solvents compared to unsubstituted phenyl analogs, which is advantageous for solution-processed organic electronic devices and photodynamic therapy formulations.

One-Step Building Block Supply for Parallel Synthesis Libraries

The recently reported one-step Vilsmeier synthesis delivering quantitative yield [1] makes this compound an attractive and economically viable building block for high-throughput parallel synthesis. Compared to 5,6-dibromo or 5,6-dichloro analogs that require two-step Pd-catalyzed coupling sequences with moderate yields (~70–79%) [2], the atom-economical preparation of the bis(4-methylphenyl) derivative reduces procurement cost and simplifies supply chain logistics. This is particularly relevant for core facilities and CROs that require multigram quantities of diverse pyrazine-2,3-dicarbonitrile monomers for library production.

Physicochemical Benchmarking in Drug-Likeness Profiling

With a calculated LogP of 4.17, PSA of 73.36 Ų, and molecular weight of 310.35 g/mol [1], this compound occupies a distinct region of physicochemical space relative to its haloaryl and unsubstituted phenyl counterparts. Computational and medicinal chemistry groups can use these data to benchmark the impact of 4-methyl substitution on permeability, solubility, and metabolic stability predictions. The balanced MW and moderate lipophilicity make it a suitable core for fragment-based or lead-like library design where controlling physicochemical properties is critical.

Quote Request

Request a Quote for 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.